molecular formula C12H12O4 B3054926 Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate CAS No. 62497-24-9

Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate

Cat. No.: B3054926
CAS No.: 62497-24-9
M. Wt: 220.22 g/mol
InChI Key: ADVIALKYQJZZTM-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C12H12O4 It is a derivative of cinnamic acid and is characterized by the presence of methoxy groups on the phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid or corresponding ketones.

    Reduction: Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: Similar structure but with a double bond instead of a triple bond.

    3-(3,4-Dimethoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl 3,4-dimethoxycinnamate: Similar structure but with a different ester group.

Uniqueness

Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate is unique due to the presence of a triple bond in its structure, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVIALKYQJZZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#CC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470816
Record name Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62497-24-9
Record name Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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